molecular formula C20H14N4O3 B3978595 4-{[2-(4-nitrophenyl)-4-quinazolinyl]amino}phenol

4-{[2-(4-nitrophenyl)-4-quinazolinyl]amino}phenol

Cat. No. B3978595
M. Wt: 358.3 g/mol
InChI Key: SLSRXCKEWXNLDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[2-(4-nitrophenyl)-4-quinazolinyl]amino}phenol, also known as PD173074, is a small molecule inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase. It has been widely used in scientific research to investigate the role of FGFR signaling in various biological processes.

Mechanism of Action

4-{[2-(4-nitrophenyl)-4-quinazolinyl]amino}phenol inhibits the tyrosine kinase activity of FGFR by binding to the ATP-binding site of the receptor. This prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
4-{[2-(4-nitrophenyl)-4-quinazolinyl]amino}phenol has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. It has also been shown to inhibit angiogenesis and to promote wound healing. 4-{[2-(4-nitrophenyl)-4-quinazolinyl]amino}phenol has been shown to have minimal toxicity in normal cells and tissues, making it a promising therapeutic agent for cancer treatment.

Advantages and Limitations for Lab Experiments

4-{[2-(4-nitrophenyl)-4-quinazolinyl]amino}phenol is a highly specific inhibitor of FGFR tyrosine kinase activity, making it a valuable tool for studying the role of FGFR signaling in various biological processes. However, it has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, it has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research involving 4-{[2-(4-nitrophenyl)-4-quinazolinyl]amino}phenol. One area of interest is the development of more potent and selective FGFR inhibitors that can overcome the limitations of 4-{[2-(4-nitrophenyl)-4-quinazolinyl]amino}phenol. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to FGFR inhibition, which could help to personalize cancer treatment. Finally, there is a need for further research to elucidate the role of FGFR signaling in various biological processes, which could lead to the development of new therapeutic strategies for a wide range of diseases.

Scientific Research Applications

4-{[2-(4-nitrophenyl)-4-quinazolinyl]amino}phenol has been used extensively in scientific research to investigate the role of FGFR signaling in various biological processes. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. 4-{[2-(4-nitrophenyl)-4-quinazolinyl]amino}phenol has also been used to study the role of FGFR signaling in embryonic development, wound healing, and angiogenesis.

properties

IUPAC Name

4-[[2-(4-nitrophenyl)quinazolin-4-yl]amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3/c25-16-11-7-14(8-12-16)21-20-17-3-1-2-4-18(17)22-19(23-20)13-5-9-15(10-6-13)24(26)27/h1-12,25H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSRXCKEWXNLDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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